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Compound of Interest

Compound Name: GR 100679

Cat. No.: B15601478 Get Quote

Welcome to the technical support center for GR 100679 (also known as MDL 100907 or

volinanserin). This guide is designed for researchers, scientists, and drug development

professionals to provide troubleshooting and guidance on potential off-target effects of this

potent and selective 5-HT2A receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is GR 100679 and what is its primary target?

GR 100679 is a highly potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.

[1][2] It is widely used in preclinical research to investigate the role of the 5-HT2A receptor in

various physiological and pathological processes. Its high affinity for the 5-HT2A receptor, with

a Ki value of approximately 0.36 nM, makes it a valuable tool for these studies.[1]

Q2: What are the known off-target effects of GR 100679?

While GR 100679 is highly selective, it is not entirely devoid of off-target activity, particularly at

higher concentrations. The most commonly cited off-target interactions are with sigma

receptors. Although it has a significantly lower affinity for these and other receptors compared

to its primary target, these interactions can become relevant in certain experimental contexts.

Studies have shown a greater than 100-fold selectivity for the 5-HT2A receptor over other

receptors, including 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors.[2][3]

Q3: How can I control for potential off-target effects of GR 100679 in my experiments?
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Controlling for off-target effects is crucial for the correct interpretation of your data. Here are

several strategies:

Use the lowest effective concentration: Determine the minimal concentration of GR 100679
required to achieve the desired level of 5-HT2A receptor antagonism in your specific

experimental setup. This minimizes the likelihood of engaging off-target receptors.

Employ a structurally different 5-HT2A antagonist: Use another selective 5-HT2A antagonist

with a different chemical structure (e.g., pimavanserin) as a control. If the observed effect is

replicated with a different antagonist, it is more likely to be a true 5-HT2A receptor-mediated

phenomenon.

Use a "silent" or inactive enantiomer: If available, an enantiomer of GR 100679 with

significantly lower affinity for the 5-HT2A receptor can be used as a negative control.

Validate findings in a 5-HT2A receptor knockout model: The most definitive control is to use

cells or animals in which the 5-HT2A receptor gene has been knocked out. The absence of

the effect in the knockout model strongly supports that the action of GR 100679 is on-target.

Perform rescue experiments: In a knockout model, reintroducing the 5-HT2A receptor should

rescue the effect of GR 100679.

Troubleshooting Guides
Issue: I am observing an unexpected or inconsistent
effect with GR 100679.
This could be due to a variety of factors, including off-target effects. The following workflow can

help you troubleshoot this issue.
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Caption: Troubleshooting workflow for unexpected experimental results.

Data Presentation
The following table summarizes the binding affinities (Ki in nM) of GR 100679 and other

common 5-HT2A antagonists for the target receptor and known off-targets.
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Compound
5-HT2A (Ki,
nM)

Sigma-1 (Ki,
nM)

Sigma-2 (Ki,
nM)

Other notable
off-targets (Ki,
nM)

GR 100679

(MDL 100907)
0.36 - 0.56[1][3] >100 >100

5-HT2C (>100),

α1-adrenergic

(>100), D2

(>100)[3][4]

Ketanserin ~1-2 - -

α1-adrenergic

(~2-10), H1 (~20-

60)[4]

Pimavanserin ~0.5 - 2 - -
5-HT2C (~20-80)

[4]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and

tissue source.

Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Ki
This protocol is used to determine the binding affinity of a test compound (like GR 100679) for

the 5-HT2A receptor.

Materials:

Cell membranes expressing the human 5-HT2A receptor.

Radioligand: [3H]Ketanserin or [3H]MDL 100907.[3][5]

Test compound (GR 100679) at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., 10 µM Mianserin).[6]

Glass fiber filters.
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Filtration apparatus.

Scintillation counter and fluid.

Procedure:

Prepare serial dilutions of GR 100679.

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at

or below its Kd), and either buffer, non-specific binding control, or the test compound at

various concentrations.

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room

temperature).

Rapidly filter the contents of each well through the glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the specific binding as a function of the test compound concentration and fit the data

using a non-linear regression model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium
Mobilization
This assay measures the ability of GR 100679 to block 5-HT2A receptor-mediated signaling.

Materials:
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Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

5-HT (serotonin) as the agonist.

GR 100679 at various concentrations.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Fluorescence plate reader with an injection system.

Procedure:

Plate the cells in a 96-well plate and allow them to adhere overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

Wash the cells to remove excess dye.

Pre-incubate the cells with varying concentrations of GR 100679 or vehicle control.

Place the plate in the fluorescence reader and measure the baseline fluorescence.

Inject a specific concentration of 5-HT (typically the EC80) to stimulate the cells.

Measure the change in fluorescence, which corresponds to the increase in intracellular

calcium.

Plot the agonist-induced calcium response as a function of the GR 100679 concentration.

Fit the data to determine the IC50 of GR 100679 for inhibiting the 5-HT-induced response.

Signaling Pathways and Logic Diagrams
5-HT2A Receptor Signaling and Point of Inhibition by GR
100679
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Caption: Canonical 5-HT2A receptor signaling pathway and inhibition by GR 100679.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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